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Compound of Interest

Compound Name: 1,1,2-Trifluoroethane

Cat. No.: B1584508

An In-depth Analysis of NMR, IR, and Mass Spectrometric Data for Researchers, Scientists,
and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
1,1,2-Trifluoroethane (HFC-143), a hydrofluorocarbon of significant interest in various
scientific and industrial applications. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable
insights for compound identification, structural elucidation, and quality control.

Mass Spectrometry

The electron ionization mass spectrum of 1,1,2-Trifluoroethane is characterized by a series of
fragment ions resulting from the cleavage of C-C and C-H bonds, as well as the loss of fluorine
and hydrogen atoms. The most prominent peaks are summarized in the table below. The
fragmentation pattern is a key identifier for this molecule.
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Mass-to-Charge Ratio

(miz) Relative Intensity Probable Fragment

miz

51 100% [CHF2]*

33 ~40% [CHzF]*

65 ~35% [CHF2CH]*

84 ~5% [C2HsF3]* (Molecular lon)
Not specified in primary _ o

45 [CHO2]* or other isobaric ion
sources

Data compiled from the NIST Mass Spectrometry Data Center.[1] The base peak at m/z 51
corresponds to the stable difluoromethyl cation (J[CHF2]*). The molecular ion peak at m/z 84 is
observed with low relative abundance.

Infrared (IR) Spectroscopy

The infrared spectrum of 1,1,2-Trifluoroethane exhibits characteristic absorption bands
corresponding to the vibrational modes of its functional groups. The C-H and C-F stretching
and bending vibrations are particularly prominent. A study on the vibrational spectra of 1,1,2-
trifluoroethane provides detailed assignments for these absorptions.

Wavenumber (cm~—2) Vibrational Mode Assignment
~3000-2900 C-H stretching

~1450-1350 C-H bending

~1150-1000 C-F stretching

~850-700 C-C stretching and skeletal vibrations

Note: Specific peak positions can vary slightly based on the phase (gas, liquid, or solid) and the
resolution of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR spectra of 1,1,2-Trifluoroethane are complex due to heteronuclear (*H-1°F) and
homonuclear (*H-tH and 1°F-1°F) spin-spin coupling.

'H NMR Spectrum

The proton NMR spectrum shows two distinct signals corresponding to the -CHzF and -CHF2
groups.

Chemical Shift () Lo Coupling .
Multiplicity . Assignment

ppm Constants (J) in Hz

Data not available Triplet of Doublets Data not available -CHz2F

Data not available Triplet of Triplets Data not available -CHF2

9F NMR Spectrum

The fluorine-19 NMR spectrum also displays two signals for the two different fluorine
environments.

Chemical Shift () Lo Coupling .
Multiplicity . Assignment

ppm Constants (J) in Hz

Data not available Doublet of Triplets Data not available -CHz2F

Data not available Doublet of Triplets Data not available -CHF2

A study on the conformational equilibrium of 1,1,2-trifluoroethane has reported the following
angular dependence of the 3J H,F coupling constant: approximately 13 Hz for the double
gauche conformer and 5 Hz for the anti-gauche conformer.[2]

Experimental Protocols
Gas-Phase FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous 1,1,2-Trifluoroethane.

Methodology:
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell
is required. The gas cell should have windows transparent to IR radiation, such as KBr or
NacCl.

o Sample Preparation: The gas cell is first evacuated to remove any atmospheric gases. A
background spectrum of the empty cell is recorded.

o Data Acquisition: Gaseous 1,1,2-Trifluoroethane is introduced into the gas cell to a specific
pressure. The IR spectrum of the sample is then recorded. The final absorbance spectrum is
obtained by ratioing the sample spectrum against the background spectrum.

o Parameters: A typical spectral range is 4000-400 cm~1. The resolution is typically set to 4
cm™1 or better. Multiple scans are co-added to improve the signal-to-noise ratio.

Gas-Phase NMR Spectroscopy

Objective: To acquire *H and °F NMR spectra of 1,1,2-Trifluoroethane.
Methodology:

 Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-
phase or variable temperature measurements is necessary.

o Sample Preparation: A specialized high-pressure NMR tube is used. The tube is attached to
a vacuum line, evacuated, and then filled with 1,1,2-Trifluoroethane gas to the desired
pressure. Alternatively, the gas can be condensed into the tube at low temperature (liquid
nitrogen) and then sealed.

» Data Acquisition:

o The sample is placed in the NMR probe, and the spectrometer is tuned to the appropriate
frequency for 'H or 1°F.

o The magnetic field is shimmed to achieve homogeneity.

o Standard pulse sequences are used to acquire the spectra. For *°F NMR, proton
decoupling may be employed to simplify the spectrum.
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o Referencing: Chemical shifts are referenced to an appropriate internal or external standard.

Mass Spectrometry (Electron lonization)

Objective: To obtain the mass spectrum of 1,1,2-Trifluoroethane and identify its fragmentation
pattern.

Methodology:

¢ Instrumentation: A mass spectrometer with an electron ionization (El) source is used, often
coupled with a gas chromatograph (GC-MS) for sample introduction.

e Sample Introduction: The gaseous sample is introduced into the ion source. In a GC-MS
setup, the sample is injected onto a GC column, and the separated compound enters the
mass spectrometer.

« lonization: In the EIl source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Visualizations
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Figure 1: Generalized Workflow for Spectroscopic Analysis of 1,1,2-Trifluoroethane

Click to download full resolution via product page

Caption: Generalized Workflow for Spectroscopic Analysis.
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Figure 2: Integration of Spectroscopic Data for Structural Elucidation

Click to download full resolution via product page

Caption: Integration of Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584508#spectroscopic-data-of-1-1-2-
trifluoroethane-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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